molecular formula C7H12ClN3O3 B6184799 methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride CAS No. 2624123-14-2

methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride

Cat. No. B6184799
CAS RN: 2624123-14-2
M. Wt: 221.6
InChI Key:
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Description

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride (MAMP) is an organic compound that has been widely studied and used in scientific research. It is a member of the oxadiazole family, and is a white solid at room temperature. MAMP is often used in laboratory experiments due to its unique properties, including its ability to interact with a variety of proteins and its relatively low toxicity. In

Mechanism of Action

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has been shown to interact with proteins in a variety of ways. It binds to certain amino acid residues, such as lysine and arginine, and can form hydrogen bonds with them. It can also form covalent bonds with cysteine residues. Additionally, methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride can interact with the active site of certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects
methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinases, phosphatases, and proteases. Additionally, methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has been shown to inhibit the uptake of certain drugs, and to affect the expression of certain genes. It has also been shown to affect the activity of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has several advantages for use in laboratory experiments. It is relatively non-toxic, and has a low melting point, making it easy to handle and store. Additionally, it is easily synthesized, and can be used in a variety of experiments. However, there are some limitations to its use. For example, it can be difficult to obtain in large quantities, and it can be difficult to control the concentration of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride in a given experiment.

Future Directions

There are several potential future directions for research involving methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride. These include further studies of its effects on protein-protein interactions, enzyme inhibition, and gene expression. Additionally, further studies of its effects on drug metabolism and the regulation of hormones could be conducted. Additionally, studies of its effects on environmental toxins and its potential use as a therapeutic agent could be explored. Finally, further studies of its synthesis methods and its potential use in other laboratory experiments could be conducted.

Synthesis Methods

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride can be synthesized using a variety of methods, including the reaction of 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid with hydrochloric acid. This reaction produces a white solid, which is then purified by recrystallization. Other methods of synthesis include the reaction of 4-methyl-1,2,5-oxadiazol-3-yl chloride with 2-amino-3-propanoic acid, and the reaction of 4-methyl-1,2,5-oxadiazol-3-yl bromide with 2-amino-3-propanoic acid.

Scientific Research Applications

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has a wide variety of applications in scientific research. It has been used in studies of protein-protein interactions, as an inhibitor of kinases, and as a tool for studying the structure and function of proteins. It has also been used in studies of enzyme inhibition, drug metabolism, and the regulation of gene expression. Additionally, methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has been used to study the effects of environmental toxins on human health.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride involves the reaction of 4-methyl-1,2,5-oxadiazol-3-amine with methyl acrylate followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-methyl-1,2,5-oxadiazol-3-amine", "Methyl acrylate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-methyl-1,2,5-oxadiazol-3-amine is reacted with methyl acrylate in the presence of sodium hydroxide to form methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate.", "Step 2: The resulting product is hydrolyzed with hydrochloric acid to form the hydrochloride salt of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate.", "Step 3: The hydrochloride salt is isolated by filtration and washed with methanol and water to obtain the final product, methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride." ] }

CAS RN

2624123-14-2

Product Name

methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride

Molecular Formula

C7H12ClN3O3

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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